molecular formula C8H4F2N2O2 B13150105 2,3-Difluoro-4-nitrophenylacetonitrile

2,3-Difluoro-4-nitrophenylacetonitrile

Cat. No.: B13150105
M. Wt: 198.13 g/mol
InChI Key: HUQFZOUXGVHJAA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitrophenylacetonitrile typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the reaction of 2,3-difluoronitrobenzene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the use of cuprous chloride and cuprous bromide as catalysts in the reaction of o-nitrochlorobenzene with ferrous iron cyanide salt. This method not only reduces the toxicity and cost of the reactants but also increases the yield of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-4-nitrophenylacetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-4-nitrophenylacetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Biological Activity

2,3-Difluoro-4-nitrophenylacetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C9H6F2N2O2
  • CAS Number : 1-(Butylamino)-4-methoxyanthracene-9,10-dione
  • Molecular Weight : 196.16 g/mol

The compound features a nitro group and two fluorine substituents on the aromatic ring, which are known to enhance biological activity by influencing electronic properties and steric effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of fluorine atoms is achieved through fluorination techniques, while the nitro group is introduced via nitration reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrophenylacetonitrile have shown potent activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (M. tuberculosis).

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundMIC (μg/mL) against M. tuberculosis
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4
2-(3-Chloro-4-nitrophenoxy)-N-phenylacetamide16
This compoundTBD

The specific MIC for this compound has not been conclusively determined in available literature but is expected to be in a similar range due to structural similarities.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some nitro-substituted compounds exhibit antibacterial properties, they may also possess cytotoxic effects. For example, compounds with a nitro group at the para position were evaluated using the MTT assay across different tumor cell lines.

Table 2 presents the cytotoxicity results:

CompoundIC50 (μM) against Tumor Cell Lines
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide>100
This compoundTBD

These results indicate that while some derivatives show promise as antimicrobial agents, their safety profiles need careful evaluation.

Case Studies

A notable study highlighted the synthesis and biological evaluation of a series of nitrophenylacetonitrile derivatives. The study found that modifications at the phenyl ring significantly influenced both antimicrobial and cytotoxic activities.

Key Findings:

  • Compound Variability : Structural variations led to differing levels of activity against M. tuberculosis.
  • Resistance Profiles : Some compounds maintained efficacy against rifampicin-resistant strains.

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(2,3-difluoro-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4F2N2O2/c9-7-5(3-4-11)1-2-6(8(7)10)12(13)14/h1-2H,3H2

InChI Key

HUQFZOUXGVHJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)[N+](=O)[O-]

Origin of Product

United States

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